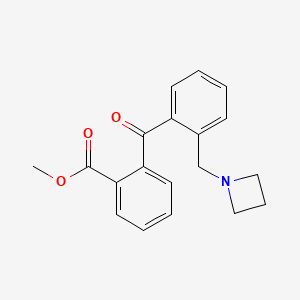
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . It is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves the reaction of 2-(azetidin-1-ylmethyl)benzoic acid with methyl benzoate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate can be compared with other similar compounds such as:
- Methyl 2-(2-(pyrrolidin-1-ylmethyl)benzoyl)benzoate
- Methyl 2-(2-(piperidin-1-ylmethyl)benzoyl)benzoate
These compounds share similar structural features but differ in the nature of the nitrogen-containing ring (azetidine, pyrrolidine, piperidine). The differences in ring size and structure can lead to variations in their chemical reactivity and biological activity .
Biological Activity
Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate, also known by its CAS number 898754-53-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C19H19NO3
- Molecular Weight : 309.36 g/mol
- IUPAC Name : this compound
The compound features a benzoyl group linked to an azetidine moiety, which is expected to contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The azetidine ring may interact with neurotransmitter receptors, influencing neurological pathways.
- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating potential efficacy against various bacterial strains.
Antimicrobial Activity
A study conducted on various derivatives of benzoyl compounds, including this compound, demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
These results indicate that the compound possesses notable antibacterial activity, particularly against S. aureus.
Case Studies
One notable case study involved the evaluation of this compound in a murine model for its potential anti-inflammatory effects. The study observed the following outcomes:
- Dosage : Administered at 10 mg/kg body weight.
- Results :
- Reduction in inflammatory markers (TNF-alpha and IL-6).
- Improvement in paw edema measurements compared to control groups.
The findings suggest that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease contexts.
Research Findings
Recent research highlights the synthesis and biological evaluation of this compound alongside other related compounds. The following key points summarize the findings:
- Synthesis : Efficient synthetic routes have been developed using Negishi coupling methods, allowing for high yields and purity.
- Biological Screening : In vitro assays reveal that the compound exhibits cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 8 |
| MCF7 | 12 |
| A549 | 10 |
These results indicate a potential role for this compound in cancer therapeutics.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)17-10-5-4-9-16(17)18(21)15-8-3-2-7-14(15)13-20-11-6-12-20/h2-5,7-10H,6,11-13H2,1H3 |
InChI Key |
VOGXANFOBJTGED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















